2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-amine
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Overview
Description
2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-amine is a heterocyclic amine compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-amine can be achieved through several synthetic routes. One common method involves the reduction of 2,3,4,4a,9,9a-hexahydro-1H-carbazole using suitable reducing agents. For instance, refluxing 4,7-dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide with 2,3,4,4a,9,9a-hexahydro-1H-carbazole in dichloromethane can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced carbazole compounds, and substituted amine derivatives.
Scientific Research Applications
2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its photoluminescent properties
Mechanism of Action
The mechanism of action of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of cellular processes. The compound’s photoluminescent properties are attributed to its ability to absorb and emit light, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Used in the synthesis of fluorescent dyes for OLEDs.
5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde: Employed in the preparation of sensitizers for DSSCs.
Uniqueness
2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-amine stands out due to its unique structural features and versatile reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
5,6,7,8,8a,9-hexahydro-4bH-carbazol-3-amine |
InChI |
InChI=1S/C12H16N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4,13H2 |
InChI Key |
KJPSTPLYLNVOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)N |
Origin of Product |
United States |
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